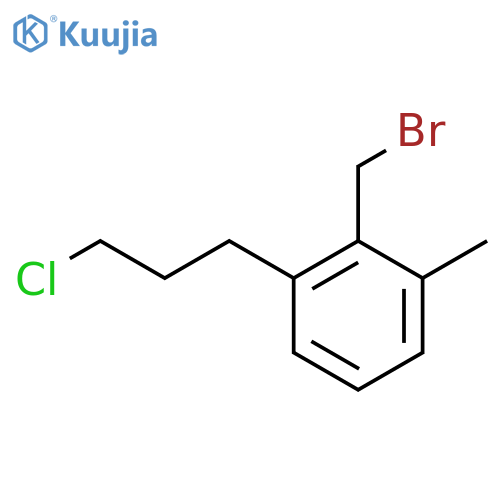Cas no 1805694-96-5 (2-(3-Chloropropyl)-6-methylbenzyl bromide)

1805694-96-5 structure
商品名:2-(3-Chloropropyl)-6-methylbenzyl bromide
CAS番号:1805694-96-5
MF:C11H14BrCl
メガワット:261.585861682892
CID:5000818
2-(3-Chloropropyl)-6-methylbenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloropropyl)-6-methylbenzyl bromide
-
- インチ: 1S/C11H14BrCl/c1-9-4-2-5-10(6-3-7-13)11(9)8-12/h2,4-5H,3,6-8H2,1H3
- InChIKey: BIUQVBHMGJKQFC-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C)=CC=CC=1CCCCl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 0
2-(3-Chloropropyl)-6-methylbenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015284-1g |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
| Alichem | A010015284-500mg |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010015284-250mg |
2-(3-Chloropropyl)-6-methylbenzyl bromide |
1805694-96-5 | 97% | 250mg |
470.40 USD | 2021-07-05 |
2-(3-Chloropropyl)-6-methylbenzyl bromide 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
1805694-96-5 (2-(3-Chloropropyl)-6-methylbenzyl bromide) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
